(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
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Description
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives of thiazolidin-4-one, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate, has been explored due to their chemical reactivity and potential as intermediates for further chemical transformations. These compounds are synthesized through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. The structures of these newly synthesized compounds were confirmed using elemental analysis and spectroscopic data, indicating their potential for further study in chemical and biological applications (Mohamed, 2021).
Anticancer Activity
A specific focus has been placed on evaluating the anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives. Studies have shown that these compounds possess low to moderate anticancer activity, with significant selective action on certain cancer cell lines, including leukemia, CNS cancer, renal cancer, and ovarian cancer. This highlights the potential of these derivatives for targeted cancer therapy. The structure-activity relationship analysis suggests the importance of the 5-ylidene and 4-amino groups in enhancing anticancer efficacy (Kaminskyy et al., 2015).
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have also been extensively studied. Some new 2-imino-5-[(Z)-1-(4-methylphenyl)methylidene]-3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones showed potent inhibitory activity against various Gram-positive and Gram-negative bacteria. This suggests their potential as novel antimicrobial agents, especially in the face of rising antibiotic resistance (Reddy et al., 2010).
Antioxidant and Antifungal Activities
Investigations into the antioxidant and antifungal activities of imino-4-methoxyphenol thiazole derived Schiff bases have demonstrated that these compounds exhibit moderate activity against specific bacteria and fungi. The molecular structures of these compounds were confirmed through various spectroscopic techniques, and their biological activities were assessed through antimicrobial and antifungal testing. This indicates the versatility of thiazolidin-4-one derivatives in addressing a range of biological targets (Vinusha et al., 2015).
Properties
IUPAC Name |
(2Z,5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-19-13(21)12(7-10-3-5-11(20)6-4-10)22-14(19)17-18-8-15-16-9-18/h3-9,20H,2H2,1H3/b12-7-,17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXKYBGSBGSHF-FGAWCECUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N\N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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